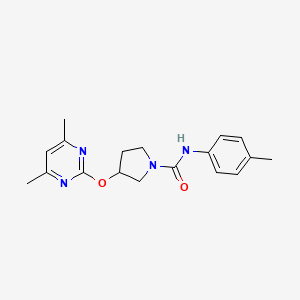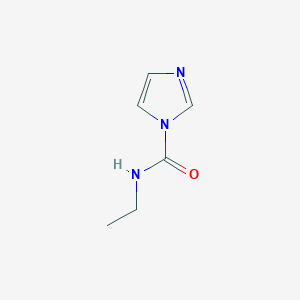![molecular formula C19H19N5O3S B2547468 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034591-72-3](/img/structure/B2547468.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a sophisticated chemical compound renowned for its diverse applications in various scientific fields. Characterized by its intricate molecular structure, this compound holds significant promise for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process often begins with the preparation of 3-methylbenzo[c][1,2,5]thiadiazole, which is subsequently oxidized to produce its dioxidobenzo derivative. This intermediate is then linked to an ethylamine derivative under controlled conditions to form the N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl) moiety. The final step involves coupling this intermediate with 3-(1H-pyrazol-1-yl)benzoic acid to produce the target compound.
Reaction conditions typically include solvent choices like dichloromethane or acetonitrile, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium or copper-based catalysts.
Industrial Production Methods
For large-scale industrial production, methods are optimized for yield and efficiency. The use of continuous flow reactors can streamline the synthesis process. Automation in the reaction sequence and precise control over reaction conditions are crucial for producing the compound at an industrial scale.
化学反应分析
Types of Reactions
This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids are commonly used for oxidation reactions. Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions often employ nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions vary depending on the specific reaction and conditions. For instance, oxidation may yield higher-order oxidized derivatives, while substitution reactions may produce analogs with different functional groups.
科学研究应用
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has a wide array of applications in scientific research:
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a precursor in the development of new materials with unique properties.
Biology
Investigated for its potential as a biochemical probe.
Studied for its interactions with various biological targets, aiding in understanding biological pathways and mechanisms.
Medicine
Explored for its potential therapeutic effects.
Research focuses on its ability to interact with specific molecular targets, which may lead to the development of new drugs.
Industry
Utilized in the development of advanced materials for electronic devices.
Applied in the formulation of specialty chemicals with specific performance characteristics.
作用机制
The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action involves binding to target proteins or receptors, thereby modulating their activity.
In biological systems, it may influence pathways involved in cellular signaling, enzymatic activity, or gene expression, depending on its specific interactions.
相似化合物的比较
Compared to similar compounds, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide offers unique properties and advantages:
Similar Compounds
This compound stands out due to its unique structural features and the diverse range of applications.
属性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-22-17-8-2-3-9-18(17)24(28(22,26)27)13-11-20-19(25)15-6-4-7-16(14-15)23-12-5-10-21-23/h2-10,12,14H,11,13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOBRWICTWTGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2547387.png)
![6-Cyclopropyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2547390.png)


![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)






![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)
![N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)

